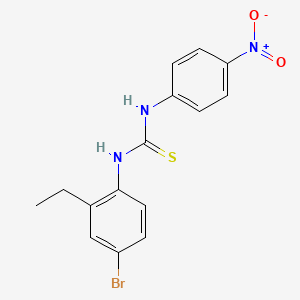
N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide
Descripción general
Descripción
N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide, also known as Flumazenil, is a selective antagonist of the benzodiazepine receptor. It is commonly used in scientific research to study the effects of benzodiazepines on the central nervous system. Flumazenil has been shown to have a high affinity for the benzodiazepine receptor and is able to competitively inhibit the binding of benzodiazepines to this receptor.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide is primarily used in scientific research to study the effects of benzodiazepines on the central nervous system. It is commonly used to investigate the role of benzodiazepine receptors in anxiety, sleep, and memory. N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide has also been used to study the effects of benzodiazepines on neurotransmitter release and synaptic plasticity.
Mecanismo De Acción
N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide acts as a competitive antagonist at the benzodiazepine receptor. It is able to bind to the receptor and prevent benzodiazepines from binding. This results in a decrease in the effects of benzodiazepines on the central nervous system. N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide has been shown to have a high affinity for the benzodiazepine receptor, with a dissociation constant of approximately 0.2 nM.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the sedative, anxiolytic, and anticonvulsant effects of benzodiazepines. N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide has also been shown to increase the release of acetylcholine and dopamine in the brain. It has been suggested that N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide may have potential therapeutic applications in the treatment of cognitive disorders and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide in lab experiments is its high affinity for the benzodiazepine receptor. This allows for precise and specific manipulation of the receptor. Additionally, N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide is relatively easy to synthesize and is commercially available. However, one limitation of N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide is its short half-life, which can make it difficult to use in long-term experiments.
Direcciones Futuras
There are a number of future directions for research involving N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide. One area of interest is the potential therapeutic applications of N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide in the treatment of cognitive disorders and Parkinson's disease. Additionally, further research is needed to fully understand the effects of N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide on neurotransmitter release and synaptic plasticity. Finally, the development of new and more potent benzodiazepine receptor antagonists may lead to new avenues of research involving N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-21-15-8-2-3-9-16(15)22-11-5-10-17(20)19-14-7-4-6-13(18)12-14/h2-4,6-9,12H,5,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIUFHYVJRTKEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-4-(2-methoxyphenoxy)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[({[2-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzamide](/img/structure/B4118827.png)
![2-[(4-chlorophenyl)thio]-N-(2,6-difluorophenyl)propanamide](/img/structure/B4118837.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide](/img/structure/B4118851.png)

![N-(4-methoxy-2-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4118868.png)
![1-(4-fluorophenyl)-4-({1-[(4-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4118872.png)

![4-methyl-3-({[(4-nitrophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4118881.png)
![isopropyl 4-({[(4-sec-butylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4118882.png)

![N~2~-(2-fluorophenyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4118897.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4118899.png)

